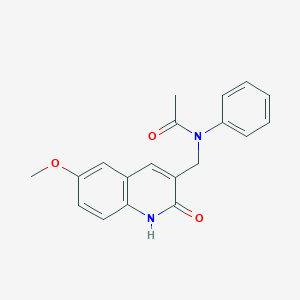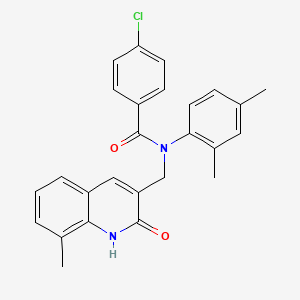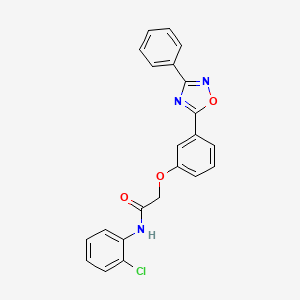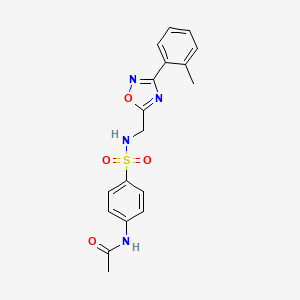
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide, also known as OTAVA-BB 1205457, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
科学的研究の応用
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
作用機序
The mechanism of action of N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor pathways. The compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. Additionally, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-tumor properties, as well as potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of the compound.
将来の方向性
There are several future directions for the study of N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide. One direction is to further investigate the mechanism of action of the compound. This could lead to the development of more effective therapeutic applications. Another direction is to study the potential side effects of the compound in animal models and humans. This could lead to the development of safer dosages and potential drug interactions. Finally, future studies could investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.
合成法
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is synthesized using a multistep process that involves the reaction of various reagents. The synthesis begins with the reaction of o-tolylhydrazine with ethyl chloroacetate to form ethyl 2-(o-tolyl)hydrazinecarboxylate. This intermediate is then reacted with thionyl chloride to form 2-chloro-N-(o-tolyl)acetamide. The final product is obtained by reacting 2-chloro-N-(o-tolyl)acetamide with 4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)aniline.
特性
IUPAC Name |
N-[4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-5-3-4-6-16(12)18-21-17(26-22-18)11-19-27(24,25)15-9-7-14(8-10-15)20-13(2)23/h3-10,19H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWLNQGHKMPYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

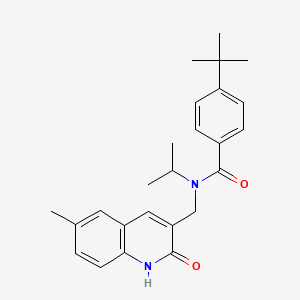

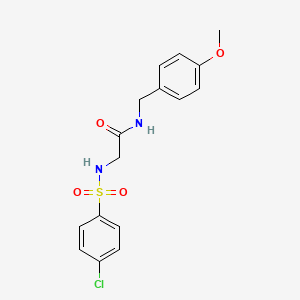

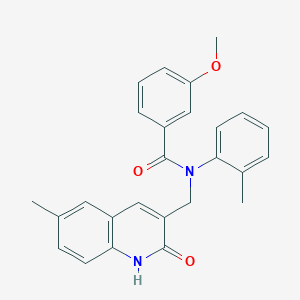
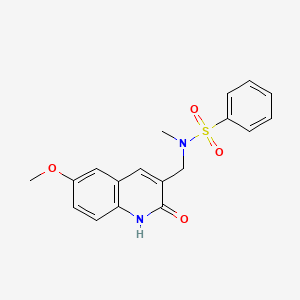

![N-[(2-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7705753.png)
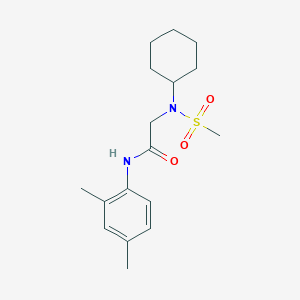
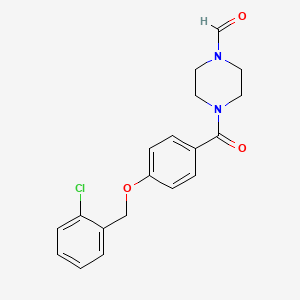
![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)
